molecular formula C6H14ClNO2S B1377853 [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride CAS No. 1375471-96-7

[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride

Cat. No. B1377853
M. Wt: 199.7 g/mol
InChI Key: WMGMWMZFFMGKIN-UHFFFAOYSA-N
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Description

“[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1375471-96-7 . It has a molecular weight of 199.7 and its IUPAC name is {1-[(methylsulfonyl)methyl]cyclopropyl}methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Bioanalytical Standard Synthesis

One study describes the synthesis of deuterated PF-2413873 (a compound related to [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride) for use as a bioanalytical standard in clinical trials. This research demonstrates the challenges and strategies in labeling sulfone-containing substituents, highlighting the sensitivity and selectivity of base-promoted exchange reactions (Rozze & Fray, 2009).

Enantioselective Synthesis

Another application is in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, where cyclopropanation and subsequent reactions lead to the formation of homophenylalanine analogs. This work showcases the utility of cyclopropyl groups in developing conformationally restricted amino acids with potential medicinal applications (Demir et al., 2004).

Stereoselective Transformation

Research on the stereoselective transformation of carboxylic esters to trisubstituted olefins via cyclopropyl-allyl rearrangement demonstrates the versatility of cyclopropyl sulfonates in organic synthesis. This process allows for the preparation of complex olefinic structures with high stereocontrol, illustrating the utility of such transformations in synthetic chemistry (Kananovich, Hurski, & Kulinkovich, 2007).

Methanotrophic Applications

Methanotrophs, which use methane as a carbon source, offer a biological application. While not directly involving the compound , this research highlights the broader context of methane utilization in biotechnology. Methanotrophs can generate various products from methane, suggesting potential indirect applications for methane-derived compounds in generating valuable biochemicals (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(methylsulfonylmethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMWMZFFMGKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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